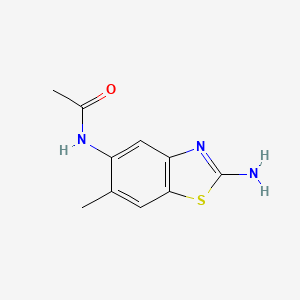

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide

CAS No.: 351437-81-5

Cat. No.: VC1987943

Molecular Formula: C10H11N3OS

Molecular Weight: 221.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 351437-81-5 |

|---|---|

| Molecular Formula | C10H11N3OS |

| Molecular Weight | 221.28 g/mol |

| IUPAC Name | N-(2-amino-6-methyl-1,3-benzothiazol-5-yl)acetamide |

| Standard InChI | InChI=1S/C10H11N3OS/c1-5-3-9-8(13-10(11)15-9)4-7(5)12-6(2)14/h3-4H,1-2H3,(H2,11,13)(H,12,14) |

| Standard InChI Key | DUWIACCTNKYBNV-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1NC(=O)C)N=C(S2)N |

| Canonical SMILES | CC1=CC2=C(C=C1NC(=O)C)N=C(S2)N |

Introduction

Chemical Structure and Properties

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide belongs to the benzothiazole family, a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring system. The compound features three key functional groups: an amino group at the 2-position of the benzothiazole ring, a methyl group at the 6-position, and an acetamide group at the 5-position. This particular arrangement of functional groups contributes to the compound's unique chemical properties and potential biological activities. The presence of multiple nitrogen atoms and the sulfur in the thiazole ring creates several potential binding sites for interactions with biological targets.

The compound has a molecular formula of C10H11N3OS and a molecular weight of 221.28 g/mol . Its IUPAC name is N-(2-amino-6-methyl-1,3-benzothiazol-5-yl)acetamide, which clearly indicates the positions of the functional groups on the benzothiazole scaffold. The presence of both hydrogen bond donors (NH2, NH) and acceptors (C=O, N, S) in its structure suggests potential for diverse intermolecular interactions, which may contribute to its biological activity profile. These structural features provide a foundation for understanding how this compound might interact with various biological targets.

Table 1: Chemical Properties of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide

| Property | Value |

|---|---|

| CAS Number | 351437-81-5 |

| Molecular Formula | C10H11N3OS |

| Molecular Weight | 221.28 g/mol |

| IUPAC Name | N-(2-amino-6-methyl-1,3-benzothiazol-5-yl)acetamide |

| InChI | InChI=1S/C10H11N3OS/c1-5-3-9-8(13-10(11)15-9)4-7(5)12-6(2)14/h3-4H,1-2H3,(H2,11,13)(H,12,14) |

| InChI Key | DUWIACCTNKYBNV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1NC(=O)C)N=C(S2)N |

The acetamide group at the 5-position introduces additional hydrogen bonding capabilities, while the methyl group at the 6-position can influence the electron density distribution across the aromatic system. These structural elements collectively determine the compound's physical properties, such as solubility, lipophilicity, and potential binding interactions with biological macromolecules. The amino group at the 2-position provides a site for potential further derivatization, which could be exploited for structure-activity relationship studies and development of more potent analogs.

Biological Activities

The biological activity profile of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide is of significant interest due to the known diverse pharmacological properties of benzothiazole derivatives. While specific data on this particular compound is limited in the search results, extrapolations from structurally related compounds provide valuable insights into its potential biological activities. These insights can guide further research and development of this compound for various applications.

Antimicrobial Properties

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism involves inhibiting specific enzymes or proteins crucial for pathogen survival. This activity aligns with the broader trend observed in benzothiazole derivatives, which often exhibit notable antimicrobial effects. For instance, related compounds have shown urease inhibition activity, which is relevant for antimicrobial effects against urease-producing pathogens .

The structural features of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide, particularly the amino group at the 2-position and the acetamide moiety at the 5-position, likely contribute to its antimicrobial activity through specific interactions with microbial targets. These functional groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes essential for microbial survival, leading to inhibition of crucial metabolic processes and ultimately microbial death.

Enzyme Inhibition Activities

Enzyme inhibition is a common mechanism through which many bioactive compounds exert their effects. N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide and related benzothiazole derivatives have shown promising enzyme inhibition activities, which may contribute to their biological effects. For instance, structurally similar N-(6-arylbenzo[d]thiazol-2-yl)acetamides have demonstrated significant urease inhibition activity .

Table 2: Potential Biological Activities of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide

Urease inhibition is particularly relevant in the context of antimicrobial activity against urease-producing pathogens such as Helicobacter pylori, which is associated with gastric ulcers and cancer. The ability of benzothiazole derivatives to inhibit urease suggests potential applications in treating infections caused by these pathogens. The specific structural features of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide may confer similar enzyme inhibition properties, warranting further investigation in this direction.

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for the rational design and optimization of bioactive compounds. For N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide, analysis of structure-activity relationships can provide valuable insights into how its specific structural features contribute to its biological activities and guide the development of more potent and selective analogs.

Role of Functional Groups

The three key functional groups in N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide—the amino group at the 2-position, the methyl group at the 6-position, and the acetamide group at the 5-position—each play specific roles in determining the compound's properties and activities. The amino group at the 2-position can participate in hydrogen bonding with biological targets and may contribute significantly to antimicrobial and potential anticancer activities. This group is often a key feature in bioactive benzothiazole derivatives and can serve as a site for further modifications to enhance activity or selectivity.

The methyl group at the 6-position, while seemingly a simple substituent, can significantly influence the compound's lipophilicity, electronic properties, and steric interactions. Alkyl substituents like methyl can affect how the compound orients within binding pockets of target proteins, potentially enhancing binding affinity and specificity. Additionally, the methyl group can modulate the electron density distribution across the aromatic system, influencing reactivity and interactions with biological nucleophiles and electrophiles.

The acetamide group at the 5-position introduces additional hydrogen bonding capabilities, which are crucial for specific interactions with biological targets. In related compounds, acetamide groups have been associated with enhanced binding to specific enzymes and receptors. The position of this group on the benzothiazole ring can significantly impact its orientation within binding pockets and thus its biological activity profile. The combination of these three functional groups in their specific positions creates a unique pharmacophore that determines the compound's biological activity spectrum.

Importance of the Benzothiazole Scaffold

The benzothiazole scaffold itself is a privileged structure in medicinal chemistry, known for its diverse biological activities. The presence of nitrogen and sulfur atoms in the thiazole ring provides multiple sites for interactions with biological targets, including hydrogen bonding, coordination with metal ions in enzymes, and dipole-dipole interactions. These interactions are crucial for the biological activities of benzothiazole derivatives, including N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure, purity, and properties of synthetic compounds like N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide. While specific analytical data for this compound is limited in the search results, standard analytical techniques used for similar benzothiazole derivatives can provide insights into how this compound would be characterized.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation of organic compounds. For N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide, 1H NMR would show characteristic signals for the methyl groups (one from the 6-position and one from the acetamide), aromatic protons, and the NH protons from the amino and acetamide groups. The methyl groups would typically appear as singlets in the range of δ 2.0-2.5 ppm, while the aromatic protons would show signals in the range of δ 6.5-8.0 ppm. The NH protons would generally appear as broad signals at higher chemical shifts.

13C NMR would provide complementary information, with signals for the carbonyl carbon of the acetamide group (typically around δ 170 ppm), the carbons of the benzothiazole ring system (in the range of δ 110-160 ppm), and the methyl carbons (around δ 20-25 ppm). The pattern and chemical shifts of these signals would provide confirmation of the compound's structure.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for key functional groups, including the NH stretching vibrations of the amino and acetamide groups (typically in the range of 3300-3500 cm-1) and the C=O stretching vibration of the acetamide group (around 1650-1700 cm-1). These spectral features would provide valuable information about the functional groups present in the compound.

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and formula of synthetic compounds. For N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide, mass spectrometry would be expected to show a molecular ion peak at m/z 221, corresponding to its molecular weight. Fragmentation patterns observed in mass spectrometry can provide additional structural information, with characteristic fragments resulting from cleavage at specific positions in the molecule.

High-resolution mass spectrometry (HRMS) would provide precise measurement of the molecular mass, allowing confirmation of the molecular formula. This technique is particularly valuable for distinguishing between compounds with similar nominal masses but different elemental compositions.

Chromatographic Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for assessing the purity of synthetic compounds. For N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide, HPLC analysis would typically be performed using appropriate column types and mobile phase compositions based on the compound's polarity and solubility characteristics.

TLC is often used during synthesis and purification to monitor reaction progress and assess purity. For benzothiazole derivatives similar to N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide, TLC systems often employ silica gel plates with appropriate solvent systems, such as mixtures of dichloromethane and methanol or ethyl acetate and hexane, with visualization under UV light or using appropriate staining reagents.

Applications and Future Perspectives

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide represents a promising scaffold for various applications, particularly in medicinal chemistry and drug development. Its structural features and potential biological activities suggest several avenues for research and development, with significant implications for addressing current challenges in healthcare and beyond.

Medicinal Chemistry Applications

The potential antimicrobial and anticancer activities of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide position it as a candidate for drug development in these areas. In the context of antimicrobial resistance, which is a growing global health concern, novel compounds with antimicrobial properties are urgently needed. The demonstrated antimicrobial properties of this compound against various pathogens suggest it could serve as a lead compound for the development of new antimicrobial agents with potentially novel mechanisms of action, addressing the challenge of resistance to existing antibiotics.

Similarly, the compound's potential anticancer activity, particularly its ability to induce apoptosis in cancer cell lines, suggests applications in oncology research and drug development. Cancer remains one of the leading causes of death globally, and new compounds with anticancer properties are continuously sought to address challenges such as drug resistance and side effects associated with existing therapies. The specific structural features of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide could be leveraged to develop anticancer agents with enhanced potency and selectivity.

Structure-Based Drug Design

The unique structural features of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide provide a valuable template for structure-based drug design. By understanding how this compound interacts with specific biological targets, researchers can design analogs with enhanced binding affinity, selectivity, and pharmacokinetic properties. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict how modifications to the compound's structure might affect its interactions with target proteins.

For instance, the demonstrated urease inhibition activity of similar benzothiazole derivatives suggests that N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide could serve as a starting point for the design of potent urease inhibitors. Molecular docking studies, similar to those performed for related compounds, could provide insights into how this compound binds to urease and guide modifications to enhance binding affinity and selectivity.

Future Research Directions

Several research directions could be pursued to further explore the potential of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide and its derivatives:

-

Comprehensive biological activity profiling, including testing against a wide range of microbial pathogens, cancer cell lines, and enzyme targets to fully elucidate its activity spectrum.

-

Structure-activity relationship studies involving the synthesis and testing of analogs with modifications at key positions, particularly the 2-amino group, the 6-methyl group, and the 5-acetamide group.

-

Mechanism of action studies to understand how the compound exerts its biological effects, which could involve techniques such as enzyme kinetics, protein binding assays, and cellular pathway analysis.

-

Optimization of synthesis methods to improve yield, purity, and scalability, potentially incorporating green chemistry principles to minimize environmental impact.

-

Formulation and delivery studies for promising compounds, addressing challenges such as solubility, stability, and bioavailability that are crucial for clinical development.

These research directions could significantly advance our understanding of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide and its potential applications, contributing to the development of new therapeutic agents and other beneficial compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume